

Comparative Pharmacokinetics of DOV-216,303: A Guide for Researchers

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Compound of Interest

Compound Name: DOV-216,303

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profile of **DOV-216,303**, a triple reuptake inhibitor. This document summarizes key pharmacokinetic parameters in both human and preclinical models and offers insights into its mechanism of action. Due to the limited availability of public data, this guide will focus on the parent compound, as there is no substantive information on the pharmacokinetics of its metabolites.

Executive Summary

DOV-216,303 is a triple reuptake inhibitor that blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Preclinical and clinical studies have demonstrated its potential as an antidepressant.[2][3] This guide synthesizes the available pharmacokinetic data for **DOV-216,303**, offering a comparative perspective. A notable gap in the current literature is the absence of pharmacokinetic data for the metabolites of **DOV-216,303**.

Pharmacokinetic Profile of DOV-216,303

The pharmacokinetic properties of **DOV-216,303** have been evaluated in both human and preclinical species. The available data from key studies are summarized below.

Human Pharmacokinetics

A study in human volunteers provides the most comprehensive pharmacokinetic data for **DOV-216,303**.^[4] The key findings from single and multiple oral dose administrations are presented in Table 1.

Table 1: Pharmacokinetic Parameters of **DOV-216,303** in Humans Following Oral Administration^[4]

Parameter	Single Dose (5-150 mg)	Multiple Dose (50-100 mg/day for 10 days)
Tmax (hours)	0.7 - 1.2	Not Reported
t1/2 (hours)	3.3 - 4.4	Not Reported
Cmax	Dose-proportional	No remarkable difference from Day 1
AUC	Dose-proportional	No remarkable difference from Day 1

- Absorption: **DOV-216,303** is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) occurring within approximately 1 to 1.2 hours.^[4]
- Elimination: The compound has a relatively short elimination half-life (t1/2) of 3.3 to 4.4 hours.^[4]
- Dose Proportionality: Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be dose-proportional, indicating linear pharmacokinetics within the tested dose range.^[4]
- Steady State: In a multiple-dose regimen, no significant accumulation was observed, with Cmax and AUC values on day 10 being comparable to those on day 1.^[4]

Preclinical Pharmacokinetics

Preclinical studies in rats provide additional insights into the pharmacokinetic profile of **DOV-216,303**, particularly concerning its distribution to the central nervous system.

A microdialysis study in olfactory bulbectomized rats investigated the brain and plasma concentrations of **DOV-216,303** after acute and chronic administration.[5] A key finding was that after chronic administration, both brain and plasma concentrations of **DOV-216,303** were significantly lower compared to acute administration, suggesting potential pharmacokinetic adaptations with repeated dosing in this animal model.[5] Interestingly, 24 hours after the last dose in the chronic treatment regimen, **DOV-216,303** was no longer detectable in either plasma or the brain.[5]

Comparative Pharmacokinetics

Direct comparative pharmacokinetic studies between **DOV-216,303** and other triple reuptake inhibitors are not readily available in the public domain. However, a high-level comparison can be made with other classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs).

Table 2: General Pharmacokinetic Comparison of **DOV-216,303** and SSRIs

Parameter	DOV-216,303	SSRIs (e.g., Citalopram, Fluoxetine)
Mechanism of Action	Triple Reuptake Inhibitor (SERT, NET, DAT)[1]	Selective Serotonin Reuptake Inhibitor (SERT)
Half-life (t _{1/2})	Short (3.3 - 4.4 hours)[4]	Generally longer and variable (e.g., Citalopram: ~35 hours, Fluoxetine: 1-3 days for parent drug, 4-16 days for active metabolite)
Metabolites	Pharmacokinetic data not available	Often have active metabolites with long half-lives (e.g., Norfluoxetine)

The shorter half-life of **DOV-216,303** compared to many SSRIs suggests that it would be cleared from the body more rapidly and might require more frequent dosing to maintain therapeutic concentrations.[4][6]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following is a summary of the methodologies based on the available information.

Human Pharmacokinetic Study (Beer et al., 2004)

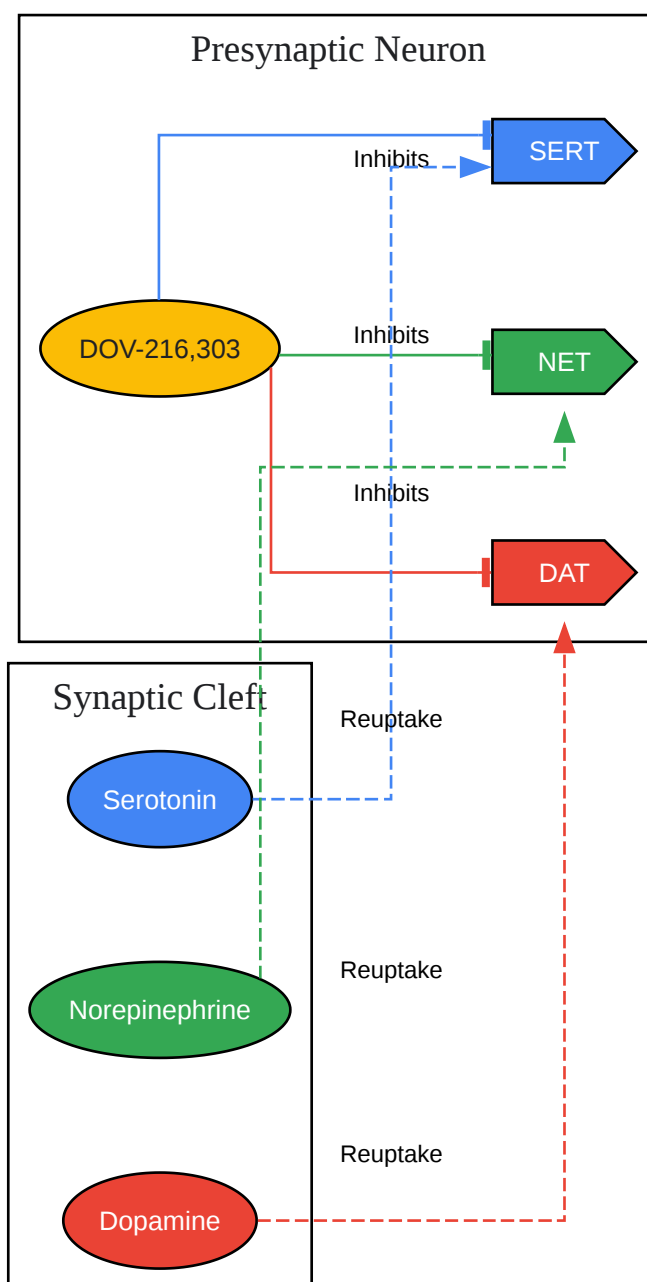
- Study Design: A single-center, double-blind, placebo-controlled, ascending single- and multiple-dose study in healthy male volunteers.[4]
- Drug Administration: Single oral doses of 5, 10, 25, 50, 100, and 150 mg of **DOV-216,303** or placebo. Multiple oral doses of 50, 75, or 100 mg total daily dose of **DOV-216,303** or placebo for 10 days.[4]
- Sample Collection: Blood samples were collected at predefined time points after drug administration to determine plasma concentrations of **DOV-216,303**.
- Analytical Method: Specific details of the analytical method used for the quantification of **DOV-216,303** in plasma are not provided in the abstract.

Preclinical Microdialysis Study (Prins et al., 2010)

- Animal Model: Olfactory bulbectomized (OBX) rats, an animal model of depression.[5]
- Drug Administration: Acute and chronic administration of **DOV-216,303**.
- Methodology: In vivo microdialysis was used to measure extracellular concentrations of **DOV-216,303** in the prefrontal cortex and dorsal hippocampus, as well as in plasma.[5] Microdialysis is a technique that allows for the sampling of extracellular fluid from tissues in living animals.[7][8] A probe with a semi-permeable membrane is inserted into the tissue of interest, and a perfusion fluid is slowly passed through the probe.[7] Small molecules, such as **DOV-216,303**, diffuse across the membrane into the perfusion fluid, which is then collected and analyzed.[7]
- Analytical Method: The specific analytical method for quantifying **DOV-216,303** in the dialysate and plasma is not detailed in the abstract.

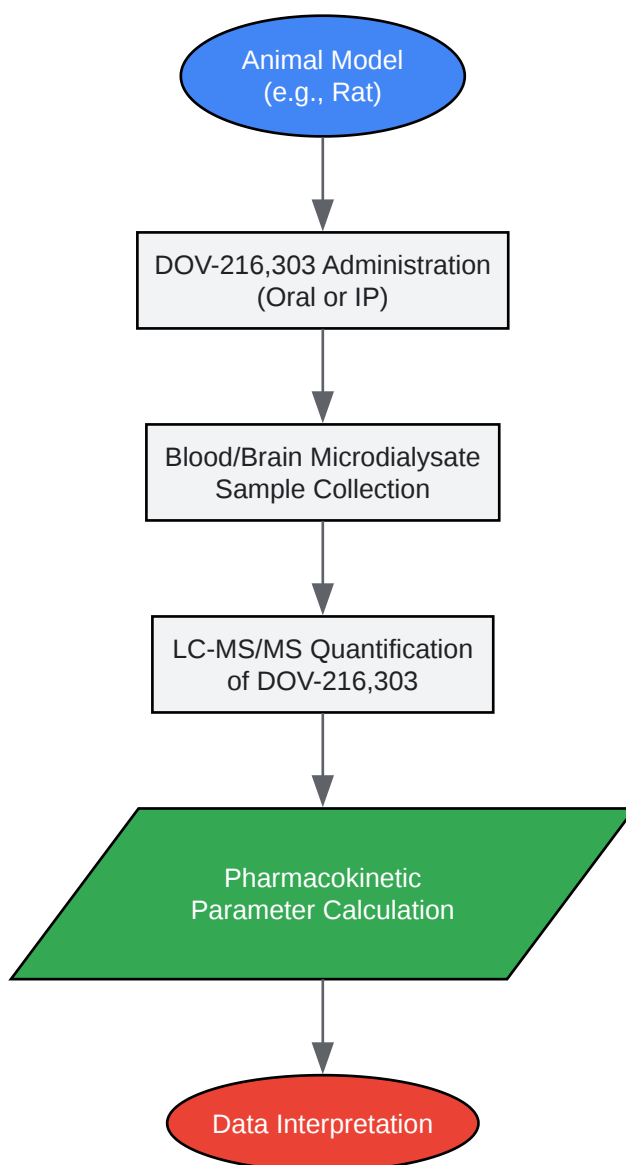
Signaling Pathway and Experimental Workflow

The primary mechanism of action of **DOV-216,303** is the inhibition of the serotonin, norepinephrine, and dopamine transporters. The following diagrams illustrate this mechanism and a typical experimental workflow for assessing its effects.



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Caption: Mechanism of action of **DOV-216,303**.



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